Disodium peroxydicarbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

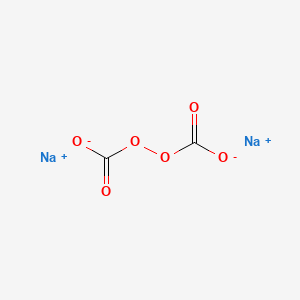

Structure

3D Structure of Parent

Properties

CAS No. |

3313-92-6 |

|---|---|

Molecular Formula |

C2Na2O6 |

Molecular Weight |

166 g/mol |

IUPAC Name |

disodium;carboxylatooxy carbonate |

InChI |

InChI=1S/C2H2O6.2Na/c3-1(4)7-8-2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 |

InChI Key |

VTIIJXUACCWYHX-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])OOC(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(=O)([O-])OOC(=O)[O-].[Na+].[Na+] |

Other CAS No. |

3313-92-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of Disodium Peroxydicarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) peroxydicarbonate (CAS No. 3313-92-6), with the chemical formula C₂Na₂O₆, is a potent oxidizing agent with significant potential in various scientific and industrial applications. This technical guide provides a comprehensive overview of its fundamental properties, including its synthesis, chemical and physical characteristics, stability, and reactivity. Detailed experimental protocols and data are presented to facilitate its use in research and development. It is crucial to distinguish Disodium Peroxydicarbonate from sodium percarbonate, which is an adduct of sodium carbonate and hydrogen peroxide (2Na₂CO₃·3H₂O₂), as the two compounds have distinct chemical structures and properties.

Chemical Identity and Structure

This compound is the disodium salt of peroxydicarbonic acid. Its structure features a peroxide bridge (-O-O-) linking two carbonate groups.

Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Peroxydicarbonic acid, disodium salt; Sodium peroxydicarbonate |

| CAS Number | 3313-92-6 |

| Molecular Formula | C₂Na₂O₆ |

| Molecular Weight | 165.997 g/mol [1] |

| IUPAC Name | disodium;carboxylatooxy carbonate[2] |

| InChI | InChI=1S/C2H2O6.2Na/c3-1(4)7-8-2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2[2] |

| SMILES | C(=O)([O-])OOC(=O)[O-].[Na+][Na+][2] |

Synthesis

The primary method for synthesizing this compound is through the electrochemical oxidation of aqueous carbonate solutions. The use of boron-doped diamond (BDD) anodes is particularly effective for this process, as they exhibit a high overpotential for the oxygen evolution reaction, thus favoring the formation of the peroxydicarbonate anion (C₂O₆²⁻)[2][3][4].

Experimental Protocol: Electrochemical Synthesis

This protocol outlines a general procedure for the laboratory-scale synthesis of a this compound solution.

Materials:

-

Undivided electrochemical flow cell[5]

-

Stainless steel cathode[6]

-

Power supply (galvanostat/potentiostat)

-

Chiller/circulator for temperature control

-

High-purity sodium carbonate (Na₂CO₃)

-

High-purity potassium carbonate (K₂CO₃)

-

High-purity potassium bicarbonate (KHCO₃)

-

Deionized water

Procedure:

-

Electrolyte Preparation: Prepare a mixed electrolyte solution, for example, by dissolving 1.125 M K₂CO₃, 0.90 M Na₂CO₃, and 0.225 M KHCO₃ in deionized water. The use of mixed alkali salts and bicarbonate can enhance the concentration of the product[5][6].

-

Electrolysis:

-

Assemble the electrochemical flow cell with the BDD anode and stainless steel cathode.

-

Circulate the electrolyte through the cell at a high flow velocity (e.g., 170 cm s⁻¹)[3].

-

Maintain the electrolyte temperature below 18°C using the chiller[3].

-

Apply a high current density, for instance, in the range of 720 mA cm⁻² to 3.33 A cm⁻²[3][6].

-

Continue the electrolysis until the desired concentration of peroxodicarbonate is achieved. The concentration can be monitored by iodometric titration[5].

-

Diagram 1: Electrochemical Synthesis Workflow

Caption: Workflow for the electrochemical synthesis of this compound.

Physical and Chemical Properties

This compound is a stable, white, microcrystalline powder under anhydrous conditions[4][7].

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Experimental Method |

| Appearance | White microcrystalline powder[4][7] | Visual Inspection |

| Solubility in Water | 120 g/kg at 20°C[4][7] | Gravimetric analysis |

| Decomposition in Water | Decomposes to H₂O₂ and Na₂CO₃[4][7] | - |

| Stability | Stable as a solid, decomposes in solution[4][7][8] | - |

| Oxidizing Properties | Strong oxidizing agent[4][7] | Redox reactions |

Reactivity and Stability

Thermal Stability

Decomposition in Aqueous Solution

In aqueous solutions, this compound is unstable and decomposes. The peroxydicarbonate anion hydrolyzes to form hydrogen peroxide and carbonate[4][7]. The half-life of the peroxodicarbonate anion at room temperature is approximately 69 minutes[10]. This decomposition is a key aspect of its reactivity, as the in-situ generation of hydrogen peroxide in an alkaline medium drives its oxidizing capabilities.

Diagram 2: Aqueous Decomposition Pathway

Caption: Hydrolysis of the peroxydicarbonate anion in aqueous solution.

Oxidizing Properties

This compound is a powerful and versatile oxidizing agent, capable of reacting with a wide range of organic substrates. Its reactivity is often attributed to the peroxydicarbonate anion itself or the hydrogen peroxide formed upon its decomposition in alkaline conditions.

Key Oxidation Reactions:

-

Sulfoxidation: It can selectively oxidize sulfides to sulfoxides or further to sulfones, depending on the reaction conditions[5].

-

N-oxidation: Tertiary amines can be oxidized to the corresponding N-oxides[5].

-

Epoxidation: Alkenes, particularly electron-deficient ones like α,β-unsaturated carbonyl compounds, can be converted to their respective epoxides[5].

-

Deborolative Hydroxylation: Arylboronic acids can be efficiently converted to phenols[11][12].

Diagram 3: General Oxidation Reaction Pathway

Caption: General pathway for the oxidation of organic substrates.

Analytical Methods

The concentration of peroxydicarbonate in solution is typically determined by iodometric titration. This method involves the reduction of the peroxide by iodide in an acidic medium, followed by the titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution[5].

Experimental Protocol: Iodometric Titration

Materials:

-

Potassium iodide (KI)

-

Sulfuric acid (H₂SO₄), dilute solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution

-

Starch indicator solution

-

Sample containing peroxydicarbonate

Procedure:

-

Acidify the sample solution containing peroxydicarbonate with dilute sulfuric acid.

-

Add an excess of potassium iodide solution. The peroxydicarbonate will oxidize the iodide to iodine, resulting in a yellow-brown solution.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale straw color.

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate dropwise until the blue-black color disappears, indicating the endpoint.

-

The concentration of peroxydicarbonate can be calculated from the volume of sodium thiosulfate solution used.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care.

-

Hazards: It may intensify fire and is an oxidizer. It can be harmful if swallowed and may cause serious eye irritation. When mixed with certain organic substances, it may initiate combustion[4][7].

-

Precautions: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Keep away from heat, sparks, open flames, and other ignition sources. Store in a cool, dry, well-ventilated place away from combustible materials.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

Conclusion

This compound is a potent oxidizing agent with a distinct chemical identity from the more commonly known sodium percarbonate. Its synthesis is achievable through electrochemical methods, and its reactivity in aqueous solutions is primarily driven by the formation of hydrogen peroxide in an alkaline environment. This technical guide provides foundational information for researchers and professionals to safely handle and utilize this compound in various applications, from organic synthesis to environmental remediation. Further research into the detailed spectroscopic and thermal properties of the solid material would be beneficial for its broader application.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Concentrated Aqueous Peroxodicarbonate: Efficient Electrosyn‐ thesis and Use as Oxidizer in Epoxidations, S‐, and N‐Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 8. Peroxodicarbonate – a renaissance of an electrochemically generated green oxidizer - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Oxidation Chemistry of Bicarbonate and Peroxybicarbonate: Implications for Carbonate Management in Energy Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peroxydicarbonate - Wikipedia [en.wikipedia.org]

- 11. Electrochemically Generated Peroxodicarbonate For Oxidation Reactions - ChemistryViews [chemistryviews.org]

- 12. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

An In-depth Technical Guide to the Laboratory Synthesis of Disodium Peroxydicarbonate

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) peroxydicarbonate, often referred to as sodium percarbonate, is a versatile and powerful oxidizing agent with a wide range of applications, including its use as a bleaching agent in cleaning products and as a convenient source of anhydrous hydrogen peroxide in organic synthesis.[1] This guide provides a comprehensive overview of the primary methods for its laboratory-scale synthesis, focusing on the reaction of sodium carbonate or bicarbonate with hydrogen peroxide, as well as the electrolytic method. Detailed experimental protocols, quantitative data, and safety precautions are presented to assist researchers in the safe and efficient production of this compound.

Chemical and Physical Properties

Disodium peroxydicarbonate is an adduct of sodium carbonate and hydrogen peroxide, with the chemical formula 2Na₂CO₃·3H₂O₂.[1] It is a colorless, crystalline, hygroscopic, and water-soluble solid.[1] Upon dissolution in water, it decomposes into sodium carbonate and hydrogen peroxide, with the latter breaking down further into water and oxygen, which provides its oxidizing and bleaching properties.[2][3] The compound contains approximately 32.5% hydrogen peroxide by weight.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂Na₂O₆ |

| Molecular Weight | 166.00 g/mol [4] |

| Appearance | White solid, granular powder[4] |

| Melting Point | 851°C[5] |

| Boiling Point | 300.9°C at 760 mmHg[5] |

| Solubility in Water | 140 g/L at 20°C[6] |

| Active Oxygen Content | ~13-14.5% (commercial grade) |

Synthesis Methodologies

There are two primary methods for the laboratory synthesis of this compound: the reaction of a sodium carbonate source with hydrogen peroxide and the electrolytic method.

This is the most common and accessible method for laboratory synthesis. It can be further categorized into "wet" and "dry" processes.

-

Wet Process (Crystallization): This method involves the reaction of sodium carbonate and hydrogen peroxide in an aqueous solution, leading to the crystallization of this compound.[2][7] To increase the yield, a "salting-out" agent, such as sodium chloride, is often added to decrease the solubility of the product in the reaction mixture.[7][8]

-

Dry Process (Spray Granulation): In this method, a concentrated solution of hydrogen peroxide is sprayed directly onto solid sodium carbonate or sodium bicarbonate.[2][9] The reaction occurs in a solid-liquid phase, followed by drying to obtain the final product.[2]

This compound can also be produced electrochemically from an aqueous solution of sodium carbonate.[10][11] This method can yield both the 2Na₂CO₃·3H₂O₂ form and the Na₂C₂O₆ form simultaneously in a two-compartment cell.[10] The synthesis occurs through the oxidation of carbonate ions at the anode (e.g., platinum or boron-doped diamond) and the reduction of oxygen to generate hydrogen peroxide at the cathode.[10]

Experimental Protocols

The following are detailed protocols for the laboratory synthesis of this compound.

This protocol is adapted from various sources describing the crystallization of sodium percarbonate from an aqueous solution.[7][8][12]

Materials:

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Hydrogen peroxide (H₂O₂), 30-70% aqueous solution

-

Sodium chloride (NaCl) (optional, as a salting-out agent)

-

Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O) (stabilizer)[12][13]

-

Sodium silicate (B1173343) (stabilizer)[13]

-

Distilled water

-

Ice bath

Equipment:

-

Beaker or reaction vessel

-

Stirring plate and stir bar

-

Thermometer

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Prepare a saturated aqueous solution of sodium carbonate. For example, dissolve sodium carbonate in distilled water in a beaker with stirring.

-

Add stabilizers to the reaction mixture. For instance, a mixture of magnesium sulfate and sodium silicate can be used to improve the stability of the hydrogen peroxide.[13]

-

Cool the sodium carbonate solution in an ice bath to a temperature between 10°C and 25°C.[7][8]

-

Slowly add a concentrated solution of hydrogen peroxide to the cold, stirred sodium carbonate solution. The molar ratio of H₂O₂ to Na₂CO₃ should be maintained between 0.7:1 and 1.3:1.[7]

-

If using a salting-out agent, add sodium chloride to the reaction mixture to induce the precipitation of sodium percarbonate.[8]

-

Continue stirring the mixture in the ice bath for a specified period (e.g., 30-60 minutes) to allow for complete crystallization.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the crystals in a drying oven at a temperature between 60-65°C for approximately 20 minutes.[13]

Table 2: Example Quantitative Data for Wet Process Synthesis

| Parameter | Value | Reference |

| Reaction Temperature | 15-25°C | [8] |

| H₂O₂ Concentration | 60% wt | [8] |

| Salting-out Agent (NaCl) Concentration | ~200 g/L | [8] |

| Drying Temperature | 60-65°C | [13] |

This protocol is based on descriptions of the dry synthesis method.[2][14][15]

Materials:

-

Sodium carbonate (lightweight) or sodium bicarbonate

-

Hydrogen peroxide, 50-70% aqueous solution

-

Stabilizers (e.g., diethylenetriamine (B155796) pentamethylenephosphonic acid - DTPP)[15]

Equipment:

Procedure:

-

Place the solid sodium carbonate or bicarbonate in the mixer.

-

Prepare the hydrogen peroxide solution, adding any necessary stabilizers.

-

With the mixer running, spray the hydrogen peroxide solution onto the solid carbonate.

-

Control the temperature of the reaction mixture, for example, at around 60°C.[14]

-

Continue mixing for a short period after the addition of hydrogen peroxide is complete (e.g., 4 minutes).[14]

-

Transfer the resulting moist powder to a fluid bed dryer.

-

Dry the product at a suitable temperature (e.g., inlet air at 85°C, outlet air at 70°C) to obtain the final granular product.[14]

Table 3: Example Quantitative Data for Dry Process Synthesis

| Parameter | Value | Reference |

| H₂O₂ Concentration | 70% wt | [14] |

| Reaction Temperature | 60°C | [14] |

| Drying Temperature (Inlet/Outlet) | 85°C / 70°C | [14] |

| H₂O₂ to NaHCO₃ ratio (example) | 415 g H₂O₂ (70%) to 2 kg NaHCO₃ | [14] |

Process Visualization

Caption: Experimental workflows for the wet and dry synthesis of this compound.

Caption: Decomposition pathway of this compound in water.

Safety and Handling

This compound is a strong oxidizing agent and requires careful handling.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][17] In case of dust formation, use a dust mask or respirator.[5][17]

-

Handling: Avoid contact with skin and eyes.[17] Avoid the formation of dust and aerosols.[17] Use in a well-ventilated area.[5] Keep away from heat, sparks, open flames, and other ignition sources.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from combustible materials.[16]

-

Incompatible Materials: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6]

-

Stability: The product is stable under recommended storage conditions.[17] Avoid temperatures above 60°C and direct sunlight.[16]

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

-

In case of skin contact: Remove contaminated clothing and rinse the skin with plenty of water.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water and seek medical advice.[16]

This guide provides a foundational understanding of the laboratory synthesis of this compound. Researchers should always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

- 1. Sodium percarbonate - Wikipedia [en.wikipedia.org]

- 2. Is Hydrogen Peroxide the Raw Material for Sodium Percarbonate? [slchemtech.com]

- 3. ams.usda.gov [ams.usda.gov]

- 4. This compound | C2Na2O6 | CID 9815307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]

- 7. US6231828B1 - Process for producing sodium percarbonate - Google Patents [patents.google.com]

- 8. Synthesis routes of Sodium percarbonate [benchchem.com]

- 9. ES2364358T3 - PROCEDURE FOR THE PREPARATION OF SODIUM PERCARBONATE. - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US4146571A - Preparation of sodium percarbonate - Google Patents [patents.google.com]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. US6054066A - Process for preparing a sodium percarbonate product - Google Patents [patents.google.com]

- 15. CN103482579A - Preparation process for rapidly-dissolving granular sodium percarbonate - Google Patents [patents.google.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. lookchem.com [lookchem.com]

Disodium peroxydicarbonate CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) peroxydicarbonate, with the CAS number 3313-92-6, is a potent oxidizing agent with a range of applications stemming from its ability to generate hydrogen peroxide in solution. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analysis. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in organic synthesis or other applications requiring a stable, solid source of peroxide. This document includes detailed experimental protocols, quantitative data, and safety information to ensure its effective and safe use in a laboratory setting.

Chemical Identity and Structure

Disodium peroxydicarbonate is an inorganic compound, specifically the sodium salt of peroxydicarbonic acid. It is a stable, microcrystalline powder that is soluble in water. Upon dissolution, it hydrolyzes to produce sodium carbonate and hydrogen peroxide, which is the basis for its oxidizing properties.

Chemical Structure:

The chemical structure of this compound consists of two carbonate units linked by a peroxide bridge, with two sodium ions providing charge neutrality.

-

Molecular Formula: C₂Na₂O₆[1]

-

IUPAC Name: disodium;carboxylatooxy carbonate

-

SMILES: C(=O)([O-])OOC(=O)[O-].[Na+].[Na+]

-

InChI: InChI=1S/C2H2O6.2Na/c3-1(4)7-8-2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3313-92-6 | [2] |

| Molecular Weight | 166.00 g/mol | [3] |

| Appearance | White, microcrystalline powder/solid | [3] |

| Solubility | Soluble in water | |

| Melting Point | 851°C (decomposes) | [2][4] |

| Boiling Point | 300.9°C at 760 mmHg (decomposes) | [2][4] |

| Flash Point | 145.1°C | [2][4] |

Synthesis of this compound

This compound is typically synthesized through the reaction of sodium carbonate with hydrogen peroxide. The following is a general laboratory-scale protocol.

Experimental Protocol: Laboratory Synthesis

Materials:

-

Sodium carbonate (anhydrous)

-

Hydrogen peroxide (30-50% solution)

-

Deionized water

-

Stabilizer (e.g., magnesium sulfate)

-

Isopropanol (B130326) (for washing)

-

Beaker or reaction vessel

-

Stirring apparatus

-

Cooling bath (ice-water)

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare a saturated solution of sodium carbonate in deionized water in a reaction vessel.

-

Cool the solution to 10-15°C using a cooling bath.

-

Slowly add a stabilized solution of hydrogen peroxide to the sodium carbonate solution while stirring continuously. A small amount of a stabilizer like magnesium sulfate (B86663) can be added to the hydrogen peroxide solution beforehand to prevent premature decomposition.

-

Maintain the temperature of the reaction mixture between 10-20°C.

-

After the addition of hydrogen peroxide is complete, continue stirring for a period to allow for the crystallization of this compound.

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold isopropanol to remove any unreacted starting materials and water.

-

Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to obtain the final product.

Synthesis Workflow

Caption: A workflow diagram illustrating the laboratory synthesis of this compound.

Analytical Methods

Accurate quantification of this compound is crucial for its application. The following are established analytical methods.

Iodometric Titration

This is a classic and reliable method for determining the active oxygen content of this compound. The principle involves the oxidation of iodide to iodine by the hydrogen peroxide released from the compound, followed by titration of the liberated iodine with a standard sodium thiosulfate (B1220275) solution.[5]

Experimental Protocol:

-

Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Acidify the solution with dilute sulfuric acid.

-

Add an excess of potassium iodide solution to the acidified sample solution. The solution will turn a yellow-brown color due to the formation of iodine.

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution becomes a pale yellow color.

-

Add a few drops of starch indicator. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

-

The concentration of this compound can be calculated from the volume of sodium thiosulfate solution used.

High-Performance Liquid Chromatography (HPLC)

A more modern approach for the quantification of this compound involves HPLC. This method offers high sensitivity and specificity.

Stability and Decomposition

This compound is relatively stable when stored in a cool, dry place. However, it is susceptible to decomposition under certain conditions.

Thermal Decomposition

The thermal decomposition of this compound is an exothermic process that can be initiated by heat. Studies have shown that self-heating can be observed at temperatures above 130°C.[6] The decomposition process is complex and can be influenced by factors such as the heating rate and the surrounding atmosphere. The decomposition proceeds in multiple stages, with activation energies varying for each stage.[7]

Thermal Decomposition Data:

| Parameter | Value | Reference |

| Decomposition Onset Temperature | > 130°C | [6] |

| Self-Accelerating Decomposition Temperature (SADT) | 71°C (for 25 kg packaging) | [7] |

| Activation Energy (Stage 1) | 137.22 - 151.80 kJ/mol | [7] |

| Activation Energy (Stage 2) | 90.21 - 106.41 kJ/mol | [7] |

Decomposition Pathway

The primary decomposition pathway of this compound in the presence of water involves its hydrolysis to sodium carbonate and hydrogen peroxide, followed by the decomposition of hydrogen peroxide into water and oxygen.

Caption: The decomposition pathway of this compound in an aqueous environment.

Applications in Research and Development

While this compound is widely used as a bleaching and cleaning agent, its utility extends to organic synthesis, which is of particular interest to drug development professionals.

Reagent in Organic Synthesis

This compound serves as a convenient and stable source of anhydrous hydrogen peroxide, particularly in non-aqueous solvents.[8] This property makes it a valuable reagent in various oxidation reactions that are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). For instance, it can be used in:

-

Epoxidations: The formation of epoxides from alkenes.

-

Baeyer-Villiger Oxidations: The oxidation of ketones to esters.[8][9]

-

Oxidation of Alcohols: The conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[9]

-

Oxidation of Nitrogen Compounds: The transformation of tertiary amines to their corresponding N-oxides.[9]

The use of this compound in these reactions can offer advantages in terms of ease of handling and safety compared to using highly concentrated aqueous solutions of hydrogen peroxide.

Potential in Pharmaceutical Manufacturing

While not a direct therapeutic agent, the powerful oxidizing properties of this compound make it a candidate for use in cleaning and sanitization protocols within pharmaceutical manufacturing facilities. Its ability to decompose into environmentally benign products (water, oxygen, and sodium carbonate) is an added advantage. Furthermore, organic peroxides, in general, are utilized in the synthesis of APIs and critical intermediates.[10]

Safety and Handling

This compound is a strong oxidizing agent and requires careful handling to ensure laboratory safety.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear impervious clothing and gloves.

-

Respiratory Protection: Use a respirator if dust is generated.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.[11]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from combustible materials.[11]

In Case of Accidental Release:

-

Avoid dust formation.

-

Wear appropriate PPE.

-

Collect the spilled material and place it in a suitable container for disposal.

-

Prevent the material from entering drains or waterways.

Conclusion

This compound is a versatile and powerful oxidizing agent with a well-defined chemical identity and properties. Its utility in organic synthesis, coupled with its relative stability as a solid, makes it a valuable tool for researchers and professionals in drug development and other scientific fields. A thorough understanding of its synthesis, analysis, stability, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

- 1. This compound | C2Na2O6 | CID 9815307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | C2Na2O6 | CID 9815307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. usptechnologies.com [usptechnologies.com]

- 6. Effect of Atmosphere on Thermal Decomposition of Sodium Percarbonate | Chemical Engineering Transactions [cetjournal.it]

- 7. Thermal Hazard and Kinetic Study of Sodium Percarbonate Based on Fraser–Suzuki Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium percarbonate - Wikipedia [en.wikipedia.org]

- 9. Sodium percarbonate [organic-chemistry.org]

- 10. Producing products for applications in pharmaceutical industry [nouryon.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Thermal Decomposition of Solid Disodium Peroxydicarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the topic of the thermal decomposition kinetics of solid disodium (B8443419) peroxydicarbonate (Na₂C₂O₆). A comprehensive review of available scientific literature reveals a notable scarcity of detailed kinetic data for this specific compound. This guide summarizes the available information on the properties and stability of disodium peroxydicarbonate. Furthermore, it provides a detailed overview of the standard experimental methodologies, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), that are employed to determine the thermal decomposition kinetics of solids. This document is intended to serve as a foundational resource for researchers planning to investigate the thermal stability of this compound, offering a methodological framework in the absence of extensive empirical data.

Introduction

This compound (CAS 3313-92-6), with the chemical formula Na₂C₂O₆, is a stable, microcrystalline powder.[1][2] It is soluble in water, where it forms a solution of hydrogen peroxide and sodium carbonate.[1][2] Its primary applications include use as a bleaching agent in both domestic and industrial settings, as a denture cleaner, and as a mild antiseptic.[1][2] As an oxidizing agent, it can pose a combustion risk when in close contact with certain organic substances.[1][2]

A critical aspect of the handling, storage, and application of this compound is its thermal stability. The decomposition of peroxides can be exothermic and may be initiated by heat, friction, or contamination, leading to the release of heat and gases. Understanding the kinetics of this decomposition is paramount for ensuring safety and optimizing its use in various formulations.

Despite a thorough review of scientific databases, there is a significant lack of published research specifically detailing the thermal decomposition kinetics of solid this compound. While safety data sheets acknowledge its potential for decomposition, they often lack specific quantitative data on decomposition temperatures and kinetic parameters.[3] Therefore, this guide will focus on the established methodologies for determining these crucial parameters.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented in Table 1.

| Property | Value/Description |

| Chemical Name | This compound |

| Synonyms | Sodium peroxodicarbonate |

| CAS Number | 3313-92-6 |

| Molecular Formula | C₂Na₂O₆ |

| Molecular Weight | ~166 g/mol |

| Appearance | Stable, microcrystalline powder |

| Solubility | Soluble in water (120 g/kg at 20°C), forming H₂O₂ and Na₂CO₃ |

Experimental Protocols for Determining Thermal Decomposition Kinetics

The study of the thermal decomposition kinetics of a solid compound like this compound typically involves the use of thermoanalytical techniques. The most common and powerful of these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of decomposition temperatures and the quantification of mass loss.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of solid this compound (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace. The desired atmosphere (e.g., inert nitrogen, or reactive air) is set at a constant flow rate.

-

Thermal Program: The sample is heated according to a predefined temperature program. For kinetic studies, multiple experiments at different constant heating rates (e.g., 5, 10, 15, 20 °C/min) are typically performed.

-

Data Acquisition: The instrument continuously records the sample's mass and temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help distinguish overlapping decomposition steps. Kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), can be calculated using various isoconversional methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose).

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This provides information on the enthalpy of decomposition (exothermic or endothermic) and can also be used to determine kinetic parameters.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of solid this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum, copper). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: Similar to TGA, the sample is subjected to a controlled temperature program, often with varying heating rates for kinetic analysis.

-

Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC curve shows exothermic or endothermic peaks corresponding to thermal events. The area under a peak is proportional to the enthalpy change of the reaction. The peak temperature and shape can be used to determine kinetic parameters, often in conjunction with TGA data.

Data Presentation

Due to the lack of specific experimental data for the thermal decomposition of solid this compound in the reviewed literature, a quantitative data table cannot be provided at this time. Should experimental work be undertaken, the following table structure is recommended for presenting the kinetic parameters.

Table 2: Hypothetical Table for Thermal Decomposition Kinetic Parameters of this compound

| Method | Heating Rate (°C/min) | Onset T (°C) | Peak T (°C) | Mass Loss (%) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| TGA | 5 | |||||

| TGA | 10 | |||||

| TGA | 15 | |||||

| DSC | 5 | N/A | ||||

| DSC | 10 | N/A | ||||

| DSC | 15 | N/A |

Mandatory Visualization

The following diagrams illustrate the general workflow for the investigation of the thermal decomposition kinetics of a solid such as this compound.

Caption: Experimental workflow for kinetic analysis.

Conclusion

While this compound is a commercially important compound with known oxidizing properties, a detailed public record of its solid-state thermal decomposition kinetics is currently unavailable. This guide serves to bridge this gap by providing a comprehensive methodological framework for researchers. By employing standard thermoanalytical techniques such as TGA and DSC, and applying established kinetic analysis methods, the thermal stability and decomposition kinetics of this compound can be thoroughly characterized. Such studies are essential for ensuring the safe handling and storage of this material and for optimizing its performance in various applications. It is recommended that future research efforts be directed towards performing these experimental investigations to generate the much-needed quantitative data for this compound.

References

An In-depth Technical Guide to the Core Applications of Disodium Peroxydicarbonate in Scientific Research

Introduction

Disodium (B8443419) peroxydicarbonate, often referred to as sodium percarbonate (SPC), is a crystalline adduct of sodium carbonate and hydrogen peroxide, with the chemical formula 2Na₂CO₃·3H₂O₂. In aqueous solutions, it dissociates to release hydrogen peroxide, making it a stable, safe, and environmentally friendly oxidizing agent.[1] Its solid form allows for easier storage and transportation compared to liquid hydrogen peroxide.[1] These properties have led to its widespread investigation and application in various fields of scientific research, including organic synthesis, environmental remediation, polymer chemistry, and more. This technical guide provides an in-depth overview of the key applications of disodium peroxydicarbonate for researchers, scientists, and drug development professionals, complete with experimental protocols, quantitative data, and workflow diagrams.

Applications in Organic Synthesis

This compound serves as a versatile and green oxidizing agent in several organic transformations, including epoxidation, N-oxidation, and sulfoxidation.

Asymmetric Epoxidation of α,β-Unsaturated Ketones

Disodium percarbonate is an effective oxidant for the asymmetric epoxidation of olefins, including α,β-unsaturated ketones like chalcones, yielding chiral epoxides which are valuable intermediates in pharmaceutical synthesis.[2][3]

| Entry | Substrate | Catalyst Loading (mol%) | Oxidant (equiv.) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Chalcone (B49325) | 0.2 | 2.0 | ~100 | 82 | [2] |

| 2 | Chalcone | 0.2 | 2.0 | 83 | 94 | [2] |

| 3 | Chalcone | 0.2 | 2.5 | 92 | 94 | [2] |

| 4 | Chalcone (portioned oxidant) | 0.2 | 2.0 | ~100 | 94 | [2] |

-

Catalyst Preparation: Prepare a solution of the manganese catalyst (0.2 µmol) in acetonitrile (B52724) (CH₃CN, 0.4 mL) in a reaction vessel.

-

Reaction Setup: To the catalyst solution, add the chalcone substrate (100 µmol) and 2-ethylbutanoic acid (1.4 mmol).

-

Cooling: Thermostat the reaction mixture to -40 °C.

-

Oxidant Addition: Add mortar-grounded this compound (200 µmol) to the reaction mixture in three equal portions at 30-minute intervals.

-

Reaction: Stir the resulting mixture for 2 hours at -40 °C. The total reaction time is 3 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

Extraction: Extract the product with diethyl ether (Et₂O, 3 x 4 mL).

-

Analysis: Analyze the product for conversion and enantiomeric excess using appropriate chromatographic techniques (e.g., HPLC).

References

An In-depth Technical Guide to the Safe Handling of Disodium Peroxydicarbonate in a Laboratory Environment

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Disodium (B8443419) peroxydicarbonate (CAS No. 3313-92-6) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of research.

Chemical Identification and Properties

Disodium peroxydicarbonate is a stable, microcrystalline powder utilized as a bleaching agent and mild antiseptic.[1] It is an oxidizing agent that requires careful handling to prevent hazardous reactions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3313-92-6 | [2][3][4] |

| Molecular Formula | C₂Na₂O₆ | [3] |

| Molecular Weight | 166.00 g/mol | [3] |

| Appearance | White solid, microcrystalline powder, granular powder | [1][3] |

| Solubility | Soluble in water (120 g/kg at 20°C), yielding H₂O₂ and sodium carbonate. | [1] |

| Stability | Stable under recommended storage conditions. | [2] |

Hazard Identification and Classification

This compound is classified as an oxidizing agent.[1] When mixed intimately with certain organic substances, it may initiate combustion.[1] It is also considered toxic by ingestion.[1]

While some safety data sheets have incomplete GHS classification data[2][4], its transport information indicates it falls under the oxidizing solids category.

Table 2: Quantitative Safety and Exposure Data

| Parameter | Value | Jurisdiction/Remarks | Source |

| Occupational Exposure Limit - 8 Hours | 3 mg/m³ | People's Republic of China | [4] |

| Occupational Exposure Limit - Short Term | 6 mg/m³ | People's Republic of China (15 minutes average) | [4] |

| Toxicity to Fish | No data available | - | [2] |

| Toxicity to Daphnia | No data available | - | [2] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][4]

-

Skin Protection : Handle with gloves inspected prior to use. Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2][4]

-

Respiratory Protection : For large quantities, a dust mask should be worn.[2] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

Safe Handling and Storage Protocols

4.1 Handling

-

Handle in a well-ventilated place.[4] Provide appropriate exhaust ventilation where dust is formed.[2]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

-

Wash hands thoroughly before breaks and at the end of the workday.[2]

4.2 Storage

-

Store apart from foodstuff containers or incompatible materials.[4]

Emergency Procedures

5.1 First-Aid Measures

-

General Advice : Consult a physician and show them the safety data sheet.[2]

-

If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[2][4]

-

In Case of Skin Contact : Wash off with soap and plenty of water.[2]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[2]

-

If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]

5.2 Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards : As an oxidizing agent, it may intensify fire.

-

Protective Equipment : Wear a self-contained breathing apparatus for firefighting if necessary.[2]

5.3 Accidental Release Measures

-

Personal Precautions : Use personal protective equipment.[2] Evacuate personnel to safe areas. Avoid dust formation and breathing dust.[2]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up : Pick up and arrange disposal. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

Stability and Reactivity

-

Chemical Stability : The substance is stable under recommended storage conditions.[2]

-

Hazardous Reactions : When intimately mixed with certain organic substances, it may initiate combustion.[1]

-

Incompatible Materials : Information not widely available in provided search results, but as an oxidizer, it should be kept away from combustible materials, strong acids, and reducing agents.

Disposal Considerations

-

Product Disposal : Dispose of in accordance with applicable local and national regulations. Keep in suitable, closed containers for disposal.[2]

-

Contaminated Packaging : Dispose of contaminated gloves and other waste after use in accordance with applicable laws and good laboratory practices.[2]

References

A Technical Guide to the Discovery and Synthesis of Disodium Peroxydicarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) peroxydicarbonate (Na₂C₂O₆), a powerful and versatile oxidizing agent, has a rich history rooted in late 19th-century electrochemistry. This guide provides an in-depth exploration of its discovery and the evolution of its synthesis, from early electrolytic methods to modern, highly efficient electrochemical processes. Detailed experimental protocols for both historical and contemporary synthesis are presented, alongside a quantitative comparison of key reaction parameters. The underlying chemical principles and logical workflows are illustrated through diagrams to facilitate a comprehensive understanding for researchers and professionals in chemical and pharmaceutical development.

Introduction

Disodium peroxydicarbonate is an inorganic compound with the chemical formula Na₂C₂O₆. It is the disodium salt of peroxydicarbonic acid and is characterized by a peroxide bridge linking two carbonate groups. This structure imparts strong oxidizing properties, making it a subject of interest for various industrial and chemical applications, including as a bleaching agent and a green oxidant in organic synthesis.[1][2] It is crucial to distinguish this compound from sodium percarbonate (more accurately, sodium carbonate peroxyhydrate, 2Na₂CO₃·3H₂O₂), an adduct of sodium carbonate and hydrogen peroxide, which was first prepared in 1899.[3] While both are oxidizing agents, their chemical structures and properties differ significantly.

This technical guide focuses on the true this compound, tracing its discovery and the development of its synthesis from the pioneering electrochemical studies of the late 19th and early 20th centuries to the advanced methods employed today.

The Genesis of Peroxydicarbonate Synthesis: The Work of Constam and von Hansen

The journey to synthesizing this compound began with the successful synthesis of its potassium salt, potassium peroxydicarbonate (K₂C₂O₆), in 1895 by E. J. Constam and A. von Hansen. Their groundbreaking work involved the electrolysis of a saturated solution of potassium carbonate at low temperatures.[1]

Historical Experimental Protocol: Electrolysis of Potassium Carbonate

The original method employed by Constam and von Hansen involved the electrolysis of a concentrated potassium carbonate solution using platinum electrodes. The key to their success was maintaining a low temperature to prevent the decomposition of the newly formed peroxydicarbonate.

Experimental Workflow: Constam and von Hansen's Electrolytic Synthesis

Caption: Workflow of the historical synthesis of potassium peroxydicarbonate.

Reaction at the Anode: 2CO₃²⁻ → C₂O₆²⁻ + 2e⁻

This anodic oxidation of carbonate ions was a pivotal discovery, laying the groundwork for the synthesis of other peroxydicarbonate salts.

The First Synthesis of this compound: The Contribution of Riesenfeld and Reinhold

Building upon the work of Constam and von Hansen, E. H. Riesenfeld and F. Reinhold are credited with the first synthesis of this compound in the early 20th century. They adapted the electrolytic method to a sodium carbonate solution, again emphasizing the critical role of low temperatures to isolate the less stable sodium salt.

Historical Experimental Protocol: Electrolysis of Sodium Carbonate

The experimental setup for the synthesis of this compound was similar to that for the potassium salt, with the key difference being the electrolyte used.

Methodology:

-

Electrolyte Preparation: A saturated solution of sodium carbonate (Na₂CO₃) in water was prepared.

-

Electrolytic Cell: An undivided electrolytic cell equipped with platinum sheet electrodes was used.

-

Electrolysis Conditions: The electrolysis was carried out at a low temperature, typically around -10°C to -15°C, to minimize the decomposition of the product. A high current density was applied to the anode.

-

Product Isolation: The this compound, being sparingly soluble in the concentrated sodium carbonate solution at low temperatures, would precipitate out of the solution and could be collected by filtration.

Quantitative Data from Early Electrolytic Synthesis

| Parameter | Value |

| Electrolyte | Saturated aqueous sodium carbonate |

| Electrodes | Platinum |

| Temperature | -10°C to -15°C |

| Current Density | High (specific values not detailed) |

| Product State | Crystalline precipitate |

Modern Synthesis of this compound: Advancements in Electrochemistry

While the fundamental principle of anodic oxidation of carbonate remains the same, modern synthesis methods have significantly improved the efficiency, yield, and scalability of this compound production. A key advancement has been the use of boron-doped diamond (BDD) electrodes.

BDD electrodes exhibit a high overpotential for the oxygen evolution reaction, which is a competing reaction at the anode. This property allows for the efficient oxidation of carbonate ions to peroxydicarbonate with higher current efficiencies compared to traditional platinum electrodes.[4][5]

Modern Experimental Protocol: Electrolysis using Boron-Doped Diamond Electrodes

Modern electrochemical synthesis is often carried out in a flow cell reactor, which allows for better control of temperature and mass transport.

Methodology:

-

Electrolyte: A concentrated solution of sodium carbonate (e.g., 1.5 M) is used as the electrolyte.

-

Electrolytic Cell: An undivided flow cell is typically employed, with a BDD anode and a stainless steel or other suitable cathode.

-

Electrolysis Conditions: The electrolysis is conducted at a low temperature (e.g., <18°C) and a high current density (e.g., 720 mA/cm²).[2] A high electrolyte flow rate is maintained to enhance mass transport and heat dissipation.

-

Product: A solution of this compound is produced. The concentration of the product can be monitored over time, and the solution can be used directly for subsequent applications or the solid product can be isolated.

Logical Flow of Modern Electrochemical Synthesis

Caption: Process flow for modern electrochemical synthesis of this compound.

Quantitative Comparison of Modern Synthesis Parameters

| Parameter | Value | Reference |

| Anode Material | Boron-Doped Diamond (BDD) | [4][5] |

| Cathode Material | Stainless Steel | [4] |

| Electrolyte | 1.5 M Sodium Carbonate | [2] |

| Temperature | < 18°C | [2] |

| Current Density | 720 mA/cm² | [2] |

| Current Efficiency | up to 76% | [2] |

| Product Concentration | up to 282 mmol/L | [1] |

Conclusion

The synthesis of this compound has evolved significantly from its origins in late 19th-century electrochemistry. The pioneering work of Constam, von Hansen, Riesenfeld, and Reinhold established the fundamental principles of its electrolytic production. Modern advancements, particularly the advent of boron-doped diamond electrodes, have transformed the process into a highly efficient and scalable method. For researchers and professionals in drug development and other chemical industries, a thorough understanding of these synthesis methods, both historical and contemporary, provides a strong foundation for harnessing the potent oxidizing capabilities of this versatile compound. The detailed protocols and comparative data presented in this guide offer a valuable resource for the practical application and further exploration of this compound.

References

- 1. Peroxydicarbonate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sodium percarbonate - Wikipedia [en.wikipedia.org]

- 4. Hydrogen-motivated electrolysis of sodium carbonate with extremely low cell voltage - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Disodium Peroxydicarbonate in In-Situ Chemical Oxidation (ISCO)

Abstract: This document provides detailed application notes and protocols for the use of disodium (B8443419) peroxydicarbonate, a precursor to persulfate, in In-Situ Chemical Oxidation (ISCO) for the remediation of contaminated soil and groundwater. It is intended for researchers, environmental scientists, and remediation professionals. The notes cover the mechanism of action, target contaminants, and operational considerations. The protocols section offers a framework for laboratory-scale treatability studies and general field application, emphasizing safety and efficacy.

Application Notes

In-Situ Chemical Oxidation (ISCO) is a remediation technology that involves introducing chemical oxidants into the subsurface to degrade organic contaminants into less harmful substances like carbon dioxide and water.[1][2] Disodium peroxydicarbonate (Na₂C₂O₆) serves as a solid, stable source of persulfate (S₂O₈²⁻), a powerful and increasingly popular oxidant for ISCO applications.[3][4] Upon dissolution in water, it forms sodium persulfate, which can then be activated to generate highly reactive radicals for contaminant destruction.[4]

Mechanism of Action

The efficacy of persulfate-based ISCO hinges on its activation to produce potent oxidizing radicals, primarily the sulfate (B86663) radical (SO₄•⁻) and the hydroxyl radical (•OH).[4][5] The unactivated persulfate molecule is relatively stable, which allows for better transport in the subsurface compared to more reactive oxidants like hydrogen peroxide.[3][6]

The overall process can be summarized in three stages:

-

Dissolution: Solid this compound dissolves in water to form sodium persulfate.

-

Activation: The persulfate anion (S₂O₈²⁻) is activated, breaking the peroxide bond to form sulfate radicals (SO₄•⁻). Common activation methods include:

-

Alkaline Activation: Raising the pH to above 11.[4]

-

Heat Activation: Elevating the subsurface temperature.[3][7][8] A study showed that raising the temperature to 60°C resulted in a 99.1% removal rate of PAHs.[3]

-

Iron Activation: Using ferrous (Fe²⁺) or ferric (Fe³⁺) iron as a catalyst.[4][9] Naturally occurring iron-containing minerals in the aquifer matrix can also contribute to activation.[6]

-

Combined Activation: Using hydrogen peroxide in conjunction with persulfate.[4]

-

-

Oxidation: The generated sulfate and hydroxyl radicals are highly reactive and non-specific, allowing them to degrade a wide range of organic contaminants.[4][5]

Advantages and Limitations

Advantages:

-

Stability: As a solid, this compound is relatively safe to handle, store, and transport. In solution, persulfate is more stable than hydrogen peroxide, allowing it to travel farther from injection points and treat a larger area.[3][6]

-

Sustained Treatment: The reaction can be sustained over periods of weeks to months, providing long-term reactivity from a single application.[10]

-

Broad Contaminant Range: Activated persulfate degrades a wide array of contaminants.[11][12]

-

Synergy with Bioremediation: The process generates sulfate and oxygen, which can serve as electron acceptors for subsequent microbial activity, creating a smooth transition from chemical oxidation to enhanced aerobic bioremediation.[9][10][12]

Limitations:

-

Activation Requirement: Persulfate requires activation to be effective, which can add complexity and cost to the remediation design.[4]

-

Subsurface Heterogeneity: Uneven distribution of the oxidant in the subsurface due to geological variations can result in incomplete treatment.[13]

-

Natural Oxidant Demand (NOD): Soil and groundwater contain naturally occurring reduced minerals and organic matter that consume the oxidant, reducing the amount available for contaminant degradation.[14] This Total Oxidant Demand (TOD) must be quantified during the design phase.[14]

-

Geochemical Changes: The application of persulfate can lower pH and increase total dissolved solids, potentially mobilizing heavy metals.[15]

Target Contaminants

Persulfate-based ISCO is effective for treating a wide range of organic compounds, including:

-

Petroleum Hydrocarbons: Including Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX), as well as gasoline and diesel range organics (GRO/DRO).[10][12]

-

Chlorinated Solvents: Such as Tetrachloroethylene (PCE), Trichloroethylene (TCE), and Vinyl Chloride (VC).[10][13]

-

Other Contaminants: Including 1,4-Dioxane, Methyl Tert-Butyl Ether (MTBE), and Polychlorinated Biphenyls (PCBs).[5][12]

Experimental and Application Protocols

Health and Safety Precautions

This compound and its persulfate form are strong oxidizers and require careful handling.[16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., neoprene or nitrile), and impervious clothing or an apron.[12][18][19] In dusty conditions, a NIOSH-MSHA approved respirator should be used.[12][19]

-

Handling: Avoid contact with skin and eyes, and prevent dust formation.[18][20] Use in a well-ventilated area.[19] Keep away from heat, sparks, and combustible materials.[16][20]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed original container.[18][20][21] Keep away from acids, bases, metals, and organic materials.[20]

-

Spill Response: In case of a spill, prevent dust from forming.[18] Sweep up the material, place it in a suitable container for disposal, and clean the affected area with plenty of water.[16][18] Do not let the product enter drains.[16]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[19][20]

-

Skin: Remove contaminated clothing and rinse the skin with water.[21]

-

Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[18]

-

Inhalation: Move the victim to fresh air.[19]

-

Protocol: Bench-Scale Treatability Study

Before full-scale field application, a bench-scale treatability study is essential to determine site-specific feasibility, oxidant demand, and optimal dosing.[1][22][23]

Objective: To evaluate the effectiveness of activated this compound for the degradation of target contaminants in site-specific soil and groundwater.

Materials:

-

Site soil and groundwater samples.

-

This compound.

-

Activating agents (e.g., 50% NaOH solution for alkaline activation, ferrous sulfate for iron activation).

-

Bench-scale batch reactors (e.g., glass vials with Teflon-lined caps).

-

Shaker table or laboratory mixer.

-

Analytical equipment for measuring contaminant and persulfate concentrations (e.g., GC/MS, HPLC).

Methodology:

-

Reactor Setup:

-

Prepare a series of batch reactors. For each reactor, add a predetermined mass of site soil and volume of site groundwater to create a slurry.

-

Include several control reactors:

-

Control 1 (No Treatment): Soil and groundwater only, to monitor for abiotic losses.

-

Control 2 (Oxidant Only): Soil, groundwater, and this compound (unactivated) to assess non-activated oxidation.

-

-

-

Oxidant Demand Test:

-

Determine the Natural Oxidant Demand (NOD) of the soil/groundwater matrix.[22]

-

Add increasing concentrations of persulfate solution to a series of reactors containing site soil and groundwater.

-

After a set reaction time (e.g., 48 hours), measure the residual persulfate concentration. The difference between the initial and final concentration represents the NOD. This is crucial for calculating the required field dosage.[14]

-

-

Dosing and Activation:

-

To the treatment reactors, add the this compound solution at a dosage calculated to overcome the NOD and address the contaminant concentration. Typical dosages can range from 1 to 15 grams of oxidant per kilogram of saturated soil.[14]

-

Introduce the selected activator to the appropriate reactors (e.g., add NaOH to raise pH > 11, add FeSO₄ solution).

-

-

Incubation and Sampling:

-

Seal all reactors and place them on a shaker table at a temperature representative of the site's subsurface conditions.

-

Collect samples from each reactor at predetermined time intervals (e.g., 0, 24, 48, 96 hours, and weekly thereafter).

-

-

Analysis:

-

Analyze the collected samples for target contaminant concentrations to determine the degradation rate.

-

Measure the residual persulfate concentration to assess its persistence.

-

Monitor pH and temperature.

-

-

Data Evaluation:

-

Calculate the percentage of contaminant reduction over time for each treatment condition.

-

Determine the observed reaction rate constants.

-

Identify the most effective activation method and optimal oxidant dose for the site.

-

Protocol: General Field Application

Field implementation of ISCO requires careful planning and design based on site characterization and treatability study results.[23]

Phase 1: Pre-Injection Design

-

Site Characterization: Thoroughly define the site's hydrogeology, geochemistry, and the nature and extent of contamination.

-

Remediation Goals: Establish clear cleanup targets. ISCO is often used to rapidly reduce source zone concentrations, followed by a polishing step like monitored natural attenuation.[2][13]

-

Calculate Oxidant Mass: Using data from the treatability study, calculate the total mass of this compound required. This must account for the contaminant mass and the natural oxidant demand of the treatment zone.[14]

-

Injection Strategy: Design an injection well network (e.g., direct push, permanent wells) to ensure effective distribution of the oxidant throughout the target treatment area.[1][10]

Phase 2: Field Injection

-

Reagent Preparation: On-site, dissolve the required mass of this compound in water to the desired concentration. If an activator is used (e.g., NaOH), it may be co-injected or injected sequentially.

-

Injection: Inject the oxidant solution into the subsurface through the designed well network. Monitor injection pressures and volumes to ensure delivery to the target zone.

-

Health and Safety: Adhere strictly to the safety protocols outlined in Section 2.1 throughout all mixing and injection activities.

Phase 3: Post-Injection Monitoring

-

Performance Monitoring: Collect groundwater samples from monitoring wells within and around the treatment zone at regular intervals.

-

Analytical Parameters: Analyze samples for:

-

Target contaminants to assess remediation effectiveness.

-

Persulfate and sulfate concentrations to track oxidant persistence and movement.

-

Geochemical parameters (pH, ORP, temperature, dissolved metals) to monitor subsurface changes.

-

-

Rebound Assessment: Continue monitoring to assess if contaminant concentrations rebound after the initial treatment. Multiple injection events may be necessary to achieve long-term goals.[13]

Quantitative Data Summary

The following table summarizes typical quantitative data related to persulfate-based ISCO applications. Note that these values are illustrative and actual performance is highly site-specific.

| Parameter | Value / Range | Source | Notes |

| Typical Oxidant Dosage | 1 - 15 g oxidant / kg saturated soil | [14] | Highly dependent on Natural Oxidant Demand (NOD) and contaminant mass. |

| Solubility (Sodium Persulfate) | ~40% by weight | [12] | High solubility allows for the preparation of concentrated injection solutions. |

| Contaminant Reduction (TCE) | 50% to 96% | [13] | Observed in field applications; reduction is often non-uniform across the treatment zone. |

| Contaminant Reduction (VC) | ~70% | [13] | Average reduction observed in a field study within the treatment area. |

| Activation Condition (Alkaline) | pH > 11 | [4] | Base-activated persulfate is a common activation method. |

| Activation Condition (Heat) | 40 - 60 °C | [3] | Heat significantly enhances the rate of persulfate activation and contaminant degradation. |

| Persulfate Half-Life (in pure sand aquifer) | > 2 years | [6] | Demonstrates high stability in the absence of activators or high NOD. |

| Persulfate Half-Life (with Fe/Mn oxides) | 30 - 100 days | [6] | Naturally occurring minerals can significantly accelerate persulfate decomposition. |

| Treatment Duration | Reactivity can last for ~30 days | [10] | Provides a sustained period of treatment from a single injection. |

Visualizations

Persulfate Activation and Oxidation Pathway

Caption: Chemical pathway for ISCO using this compound.

General Workflow for an ISCO Remediation Project

Caption: Generalized workflow for an ISCO remediation project.

References

- 1. crccare.com [crccare.com]

- 2. exwc.navfac.navy.mil [exwc.navfac.navy.mil]

- 3. Activation of Persulfate for Groundwater Remediation: From Bench Studies to Application | MDPI [mdpi.com]

- 4. enviro.wiki [enviro.wiki]

- 5. cascade-env.com [cascade-env.com]

- 6. In Situ Chemical Oxidation of Contaminated Groundwater by Persulfate: Decomposition by Fe(III)- and Mn(IV)-Containing Oxides and Aquifer Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peroxide stabilizers remarkably increase the longevity of thermally activated peroxydisulfate for enhanced ISCO remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. provectusenvironmental.com [provectusenvironmental.com]

- 10. Activated sodium percarbonate - Envirotecnics [envirotecnics.com]

- 11. In situ chemical oxidation - ISCO - Envirotecnics [envirotecnics.com]

- 12. ISCO Reagent - Sodium Persulfate and Calcium Peroxide - Envirotecnics [envirotecnics.com]

- 13. exwc.navfac.navy.mil [exwc.navfac.navy.mil]

- 14. redox-tech.com [redox-tech.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. This compound | C2Na2O6 | CID 9815307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. lookchem.com [lookchem.com]

- 19. echemi.com [echemi.com]

- 20. 5463907.app.netsuite.com [5463907.app.netsuite.com]

- 21. rbnainfo.com [rbnainfo.com]

- 22. siremlab.com [siremlab.com]

- 23. In Situ Chemical Oxidation for Groundwater Remediation - Technology Practices Manual [serdp-estcp.mil]

Application Notes and Protocols for Disodium Peroxydicarbonate-Based Degradation of Organic Pollutants

Introduction:

Disodium peroxydicarbonate, commonly known in the scientific literature as sodium percarbonate (SPC), is an adduct of sodium carbonate and hydrogen peroxide, with the chemical formula Na₂CO₃·1.5H₂O₂. It serves as a stable, solid source of hydrogen peroxide, making it a safer and more convenient alternative for advanced oxidation processes (AOPs) aimed at the degradation of persistent organic pollutants in water and soil.[1][2] Upon dissolution in water, SPC releases hydrogen peroxide, which can then be activated to generate highly reactive oxygen species (ROS), including hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and carbonate radicals (•CO₃⁻).[1][2] These radicals are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances.[1][2]

This document provides detailed application notes and experimental protocols for the degradation of various organic pollutants using sodium percarbonate-based AOPs. The primary activation methods covered are Fe(II)-activation (a Fenton-like process) and Ultraviolet (UV) light activation.

Data Presentation: Degradation of Organic Pollutants

The following tables summarize the quantitative data on the degradation of various organic pollutants using sodium percarbonate-based AOPs under different experimental conditions.

Table 1: Degradation of Dyes

| Organic Pollutant | Activation Method | SPC (mM) | Activator Conc. | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference |

| Acid Orange 7 (AO7) | Fe₃O₄-CuO | Varies | Varies | Varies | - | - | [3] |

| Methyl Blue (MB) | Ozone | ~0.58 | 50 mg/L O₃ | Alkaline | 30 | 85.7 | [4] |

| Reactive Blue 19 | CoO | Varies | Varies | Varies | - | 93.8 |

Table 2: Degradation of Phenolic Compounds and Emerging Contaminants

| Organic Pollutant | Activation Method | SPC (mM) | Activator Conc. | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference |

| Phenol | UV | Varies | - | Varies | - | - | [5] |

| Atrazine | UV | 1.3 | - | Varies | 25 | >57.1 | [6] |

| Bisphenol A (BPA) | UV | Varies | - | Varies | - | - | [5] |

| Ibuprofen | UV | Varies | - | Varies | - | - | [5] |

| Sulfadiazine | UV | Varies | - | Varies | - | - | [5] |

| Acetaminophen (B1664979) | UV | Varies | - | Varies | - | - | [5] |

| Carbamazepine | UV | Varies | - | Varies | - | - | [5] |

| Diuron | UV | Varies | - | Varies | - | - | [5] |

| Sulfamethoxazole (SMX) | Fe(II)/UV | 0.01 | 0.01-0.03 mM Fe(II) | 4-6 | - | - | [7] |

| Acetaminophen | Fe(II)/Cysteine | Varies | Varies | Acidic | - | 99.9 | [8] |

Experimental Protocols

Protocol 1: Fe(II)-Activated Sodium Percarbonate Degradation of Organic Pollutants

This protocol describes a general procedure for the degradation of organic pollutants in an aqueous solution using a Fenton-like reaction with sodium percarbonate and a ferrous iron catalyst.

Materials:

-

Sodium Percarbonate (Na₂CO₃·1.5H₂O₂)

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) or other Fe(II) salt

-

Target organic pollutant

-

Deionized water

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Beakers or reaction vessel

-

Magnetic stirrer and stir bar

-

pH meter

-

Analytical instrumentation for quantifying the organic pollutant (e.g., HPLC, GC-MS, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the target organic pollutant of known concentration in deionized water.

-

Prepare a stock solution of sodium percarbonate. Note: Prepare this solution fresh before each experiment due to the gradual decomposition of hydrogen peroxide.

-

Prepare a stock solution of the Fe(II) catalyst.

-

-

Reaction Setup:

-

In a beaker or reaction vessel, add a specific volume of the organic pollutant stock solution and dilute with deionized water to the desired final volume and concentration.

-

Place the reaction vessel on a magnetic stirrer and begin stirring.

-

Adjust the initial pH of the solution to the desired value (typically in the acidic range, pH 3-6, for optimal Fenton chemistry) using dilute sulfuric acid or sodium hydroxide.[7]

-

-

Initiation of the Degradation Reaction:

-

Add the required volume of the Fe(II) catalyst stock solution to the reaction mixture to achieve the desired final concentration.

-

Initiate the reaction by adding the freshly prepared sodium percarbonate stock solution to the reaction mixture.

-

-

Sample Collection and Analysis:

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction in the aliquots to stop the degradation process. This can be achieved by adding a substance that scavenges the remaining radicals, such as methanol (B129727) or sodium sulfite.

-

Analyze the concentration of the target organic pollutant in the quenched samples using an appropriate analytical technique.

-

-

Data Analysis:

-

Calculate the degradation efficiency of the organic pollutant at each time point using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

-

Protocol 2: UV-Activated Sodium Percarbonate Degradation of Organic Pollutants

This protocol outlines a general procedure for the degradation of organic pollutants using sodium percarbonate activated by ultraviolet (UV) irradiation.

Materials:

-

Sodium Percarbonate (Na₂CO₃·1.5H₂O₂)

-

Target organic pollutant

-

Deionized water

-

UV photoreactor equipped with a UV lamp (e.g., low-pressure or medium-pressure mercury lamp)

-

Quartz reaction vessel (transparent to UV light)

-

Magnetic stirrer and stir bar

-

pH meter

-

Analytical instrumentation for quantifying the organic pollutant

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the target organic pollutant in deionized water.

-

Prepare a fresh stock solution of sodium percarbonate.

-

-

Reaction Setup:

-

In the quartz reaction vessel, add the organic pollutant stock solution and dilute with deionized water to the desired final volume and concentration.

-

Place the reaction vessel within the UV photoreactor and ensure the solution is being continuously stirred.

-

If necessary, adjust the initial pH of the solution.

-

-

Initiation of the Degradation Reaction:

-

Add the sodium percarbonate stock solution to the reaction mixture.

-

Turn on the UV lamp to initiate the photocatalytic degradation.

-

-

Sample Collection and Analysis:

-

At specified time intervals, collect samples from the reaction mixture.

-

Quench the reaction in the collected samples as described in Protocol 1.

-

Analyze the concentration of the organic pollutant in the samples.

-

-

Data Analysis:

-

Calculate the degradation efficiency as described in Protocol 1.

-

Mandatory Visualization

Degradation Pathway and Experimental Workflow Diagrams:

The following diagrams, generated using the DOT language, illustrate the generalized degradation pathway of organic pollutants by activated sodium percarbonate and the experimental workflows.

Caption: Generalized degradation pathway of organic pollutants by activated sodium percarbonate.

Caption: Experimental workflow for the degradation of organic pollutants using activated sodium percarbonate.

References

- 1. A review on percarbonate-based advanced oxidation processes for remediation of organic compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Degradation of AO7 with Magnetic Fe3O4-CuO Heterogeneous Catalyzed Sodium Percarbonate System] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]